1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene: is an aromatic compound with the molecular formula C7H2Br2F4 It is characterized by the presence of two bromine atoms, one fluorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by light or heat to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products:
- Substitution reactions typically yield derivatives with functional groups replacing the bromine atoms.
- Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products requiring specific chemical properties .
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene is primarily based on its ability to undergo substitution reactions. The bromine atoms are reactive sites that can be targeted by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create derivatives with desired properties .
Comparison with Similar Compounds
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar structure but with different positions of bromine and fluorine atoms.
1,5-Dibromo-3-fluoro-2-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of a trifluoromethyl group.
Uniqueness: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. This makes it valuable in applications where precise chemical modifications are required.
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTVQJORRJUPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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